5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is characterized by its bicyclic structure, which includes a norbornane framework, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via oxidation of an appropriate precursor, such as an alcohol or aldehyde.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.
Oxidation and reduction reactions: Reagents like lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Major Products Formed
Substitution reactions: Substituted derivatives of the original compound.
Deprotection reactions: The free amine derivative.
Oxidation and reduction reactions: Alcohols or higher oxidation state derivatives.
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)bicyclo[221]heptane-2-carboxylic acid depends on its specific applicationThe Boc-protected amine can be deprotected to reveal the free amine, which can then participate in further chemical reactions or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the Boc-protected amine group.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: Contains a methyl ester group instead of the carboxylic acid.
endo-Bicyclo[2.2.1]heptane-2-carboxylic acid: A stereoisomer with different spatial arrangement.
Uniqueness
5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the Boc-protected amine, which provides additional synthetic versatility and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUZWNAUSJSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.